molecular formula C7H11ClF3NO2 B3116121 methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride CAS No. 2140264-93-1

methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No. B3116121
CAS RN: 2140264-93-1
M. Wt: 233.61
InChI Key: RQQYZTONTAQRGS-FHAQVOQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly used as a reagent in organic synthesis and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Influenza Neuraminidase Inhibitors

One significant application of similar structural motifs to methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is in the design and synthesis of influenza neuraminidase inhibitors. For instance, Wang et al. (2001) described the discovery of potent inhibitors of influenza neuraminidase featuring a pyrrolidine core. These inhibitors, designed using structural information of the neuraminidase active site, demonstrated potent inhibitory action against the enzyme, crucial for the viral replication of influenza. The synthesis approach involved efficient methods for constructing tri- and tetrasubstituted pyrrolidine derivatives, underpinning the versatility of pyrrolidine cores in drug development (Wang et al., 2001).

Synthesis of Trifluoromethylated Compounds

Wang et al. (2012) focused on the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives via a one-pot three-component reaction. This research highlights the synthetic utility of trifluoromethylated compounds in creating fluorinated fused heterocyclic compounds, showcasing the importance of such structures in organic synthesis and potential pharmaceutical applications (Wang et al., 2012).

Vibrational Spectroscopy Studies

The characterization of methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate through FT-IR and Laser-Raman spectra, as conducted by Sert et al. (2014), provides insights into the vibrational properties of trifluoromethylated pyrrolidine derivatives. This study not only sheds light on the structural attributes of such compounds but also illustrates their potential as anti-tumor and anti-inflammatory agents, demonstrating the broader implications of methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride in scientific research (Sert et al., 2014).

Organocatalysis

Research by Ishihara et al. (2008) on zwitterionic salts derived from pyrrolidinopyridine highlighted their effectiveness as organocatalysts for transesterification reactions. This study underscores the catalytic potential of nitrogen-containing heterocycles, akin to the pyrrolidine structure in methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride, in promoting eco-friendly chemical transformations (Ishihara et al., 2008).

properties

IUPAC Name

methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-11-3-5(4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQYZTONTAQRGS-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CNC[C@@H]1C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
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methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
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methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
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methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
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methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
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methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

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